molecular formula C58H58NiP2 B12940539 Ni(PPh3)2(4-tBustb)

Ni(PPh3)2(4-tBustb)

Cat. No.: B12940539
M. Wt: 875.7 g/mol
InChI Key: UHNQCUZJPUEUIV-SYVONOGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Homogeneous Nickel Catalysis in Organic Synthesis

The journey of organonickel chemistry began with early discoveries such as nickel tetracarbonyl and gained significant momentum with the advent of Reppe catalysts. pageplace.de A pivotal moment was the discovery of the "nickel effect," which highlighted the crucial role of ligand molecules in catalytic processes. pageplace.de Over the decades, nickel-catalyzed reactions, particularly cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings, have become indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. acs.orgcmu.edu This progress has been driven by the continuous design of sophisticated homogeneous nickel catalysts, where fine-tuning of ligands has been paramount. acs.orgworldscientific.com The field has witnessed a renaissance in recent years, with new reactivity patterns emerging from a deeper understanding of reaction mechanisms, further solidifying nickel's role as a sustainable alternative to more precious metals like palladium. max-planck-innovation.comnih.govnih.gov

Significance of Robust, Air-Stable Nickel(0) Precatalysts

A significant challenge in nickel catalysis has been the air and moisture sensitivity of common Ni(0) sources, such as Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)). nih.govresearchgate.net This instability necessitates handling in inert-atmosphere gloveboxes or using Schlenk techniques, which can be cumbersome and limit broader applications, especially on an industrial scale. max-planck-innovation.comenglelab.com Consequently, the development of robust, air-stable Ni(0) precatalysts has been a major focus of research. nih.govacs.org Air-stable precatalysts offer operational simplicity, allowing reactions to be set up on a benchtop without stringent exclusion of air and moisture. researchgate.netenglelab.com This practicality is highly desirable for making nickel-catalyzed transformations more accessible and scalable. max-planck-innovation.com The quest for such stable precursors has led to various strategies, including the development of Ni(II) precatalysts that are reduced in situ and, more recently, the design of inherently stable Ni(0)-olefin complexes. nih.govresearchgate.netacs.org

Overview of Olefin-Stabilized Nickel(0) Complexes (e.g., Ni(4-tBustb)3) as Precursors

Olefin-stabilized Ni(0) complexes are effective sources of Ni(0) due to the high lability of their olefin ligands, which facilitates ligand exchange to form the active catalyst. google.comacs.org While Ni(COD)₂ has been a workhorse in this area, its instability has driven the search for alternatives. max-planck-innovation.comresearchgate.net A breakthrough came with the development of 16-electron, binary Ni(0)-stilbene complexes, which exhibit remarkable stability. max-planck-innovation.comresearchgate.net

Among these, Tris[trans-1,2-bis(4-tert-butylphenyl)ethene]nickel(0), or Ni(4-tBustb)₃, has emerged as a superior Ni(0) source. max-planck-innovation.comacs.org This complex is a long-term air-, bench-, and temperature-stable solid. researchgate.netacs.org Structural analysis reveals that the bulky tert-butyl groups on the stilbene (B7821643) ligands create a sterically hindered environment around the nickel center, protecting it from oxidation. acs.orgresearchgate.net Ni(4-tBustb)₃ has demonstrated exceptional performance as a precatalyst in a wide range of important nickel-catalyzed transformations, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, often showing faster kinetics and a broader substrate scope compared to other Ni(0) sources. max-planck-innovation.comtcichemicals.com Its synthesis is straightforward from inexpensive nickel salts, and it can be prepared in multigram quantities, enhancing its practical utility. max-planck-innovation.comresearchgate.net

Role of Phosphine (B1218219) Ligands, including Triphenylphosphine (B44618) (PPh3), in Activating Nickel Catalysts

Phosphine ligands are fundamental to the success of homogeneous nickel catalysis. They bind to the nickel center, modulating its steric and electronic properties, which in turn influences the catalyst's activity, selectivity, and stability. worldscientific.comwikipedia.org The choice of phosphine ligand can dramatically affect the rates of key catalytic steps, such as oxidative addition and reductive elimination. nih.gov

Triphenylphosphine (PPh₃) is a versatile and widely used phosphine ligand in organic synthesis and organometallic chemistry. wikipedia.org It is relatively air-stable, commercially available, and inexpensive. wikipedia.orgnih.govorganic-chemistry.org In nickel catalysis, PPh₃ serves as a supporting ligand that can stabilize the nickel center and facilitate catalytic turnovers. acs.orgnih.gov For instance, complexes like NiCl₂(PPh₃)₂ are common, air-stable Ni(II) precatalysts that can be reduced in situ to generate the active Ni(0) species for cross-coupling reactions. cmu.edunih.govorganic-chemistry.org The combination of a Ni(0) source like Ni(COD)₂ with PPh₃ is also a standard method for generating active catalysts. acs.org While often considered less effective than bulkier, more electron-rich phosphines for certain challenging transformations, PPh₃ has proven to be an efficient ligand for various Ni(0)-catalyzed cross-coupling reactions, including room-temperature Suzuki-Miyaura couplings of aryl chlorides. acs.orgnih.govorganic-chemistry.org The interaction between a Ni(0)-olefin precursor and phosphine ligands like PPh₃ involves the displacement of the labile olefin ligands to generate a catalytically active (phosphine)nickel(0) species, which then enters the catalytic cycle. acs.orgnsf.gov

Properties

Molecular Formula

C58H58NiP2

Molecular Weight

875.7 g/mol

IUPAC Name

1-tert-butyl-4-[(E)-2-(4-tert-butylphenyl)ethenyl]benzene;nickel;triphenylphosphane

InChI

InChI=1S/C22H28.2C18H15P.Ni/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6;2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h7-16H,1-6H3;2*1-15H;/b8-7+;;;

InChI Key

UHNQCUZJPUEUIV-SYVONOGFSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

Origin of Product

United States

Synthetic Methodologies and Structural Characterization of Relevant Nickel Complexes

Synthesis of Nickel(0)-Olefin Complexes, with Emphasis on trans-Stilbene (B89595) Derivatives

Nickel(0)-olefin complexes are valuable sources of Ni(0) due to the labile nature of the olefin ligands, which allows for facile ligand exchange and entry into catalytic cycles. google.comjkchemical.com While bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)2) has been a workhorse in this field, its instability towards air and thermal decomposition has prompted the development of more robust alternatives. jkchemical.com

Preparation Routes from Nickel(II) Precursors and Reducing Agents (e.g., Ni(acac)2, AlEt3)

A common and effective method for the synthesis of Ni(0)-olefin complexes involves the reduction of air-stable Ni(II) salts in the presence of the desired olefin. jkchemical.comencyclopedia.pub Nickel(II) acetylacetonate (B107027) (Ni(acac)2) is a frequently used precursor due to its solubility in organic solvents. jkchemical.com The reduction is typically achieved using organoaluminum reagents, such as triethylaluminum (B1256330) (AlEt3). jkchemical.com This method, often referred to as the "Wilke recipe," has been successfully applied to synthesize a variety of Ni(0)-olefin complexes, including those of industrial importance like Ni(COD)2 and (trans,trans,trans-cyclododeca-1,5,9-triene)nickel(0) (Ni(t-CDT)). jkchemical.com The general approach involves mixing the Ni(II) precursor and the olefin in an appropriate solvent, followed by the addition of the reducing agent.

The reduction of Ni(II) to Ni(0) can also be achieved through other pathways depending on the reaction conditions. For instance, in the presence of hydride sources like diisobutylaluminium hydride (DIBAL-H) or even alcohols, a Ni(II) precatalyst can undergo two successive transmetalations to form a NiH2 species, which then reductively eliminates H2 to yield Ni(0). encyclopedia.pub In some systems, phosphine (B1218219) ligands themselves can act as reducing agents for Ni(II) precursors, obviating the need for an external metal reductant. researchgate.net

Scalable Synthesis of Tris(trans-4-tert-butylstilbene)nickel(0) [Ni(4-tBustb)3]

Building upon the general principles of Ni(II) reduction, a highly practical and scalable synthesis for tris(trans-4-tert-butylstilbene)nickel(0), denoted as Ni(4-tBustb)3, has been developed. acs.org This 16-electron complex has emerged as a superior Ni(0) source due to its remarkable stability in air and at room temperature, which circumvents many of the handling difficulties associated with Ni(COD)2. acs.orgnih.gov

The synthesis involves the reduction of Ni(acac)2 with AlEt3 in the presence of an excess of trans-4-tert-butylstilbene (4-tBustb). jkchemical.com This procedure can be performed on a multigram scale, affording the desired complex in high yields (up to 95%). acs.org The steric bulk provided by the para-tert-butyl groups on the stilbene (B7821643) ligands is believed to play a crucial role in shielding the nickel(0) center from oxidation, contributing to the complex's enhanced stability. acs.org The robustness of Ni(4-tBustb)3 is highlighted by its ability to be stored on the benchtop, open to the air, for extended periods (e.g., about a month) without significant decomposition. acs.org

Table 1: Comparison of Ni(0) Sources

Complex Electron Count Stability Scalable Synthesis Key Features
Ni(COD)2 18e⁻ Air-sensitive, requires cold storage jkchemical.com Yes jkchemical.com Widely used, labile COD ligands google.com

| Ni(4-tBustb)3 | 16e⁻ | Air- and bench-stable acs.org | Yes, high yield (95%) acs.org | Robust, faster kinetics in some reactions acs.org |

Incorporation and Coordination Chemistry of Phosphine Ligands in Nickel Complexes

Phosphine ligands are ubiquitous in nickel catalysis, as they can tune the electronic and steric properties of the metal center, thereby influencing reactivity and selectivity. nih.gov The formation of nickel-phosphine complexes can be achieved through several routes, including ligand exchange with pre-existing Ni(0) complexes or by using Ni(II)-phosphine precursors.

Ligand Exchange Reactions with Labile Olefin Ligands

One of the most straightforward methods to generate Ni(0)-phosphine complexes is through ligand exchange reactions starting from a Ni(0)-olefin precursor. google.comjkchemical.com The labile nature of the olefin ligands in complexes like Ni(COD)2 or Ni(4-tBustb)3 facilitates their displacement by stronger σ-donating ligands such as phosphines. google.comjkchemical.com

The reaction of Ni(4-tBustb)3 with phosphine ligands like triphenylphosphine (B44618) (PPh3) is facile. jkchemical.com This exchange allows for the in-situ generation of well-defined Ni(0)-phosphine species. jkchemical.com For the specific formation of Ni(PPh3)2(4-tBustb), the parent tris(stilbene) complex, Ni(4-tBustb)3, would be treated with two equivalents of PPh3. This reaction proceeds via the displacement of two of the labile 4-tBustb ligands to form the mixed-ligand complex. The facile nature of this exchange is a key advantage of using stilbene-based Ni(0) precursors, enabling rapid screening of ligands for catalytic applications. jkchemical.com While Ni(4-tBustb)3 is a 16-electron complex, the resulting Ni(PPh3)2(4-tBustb) is also a 16-electron species, a common coordination number for catalytically active Ni(0) complexes.

Formation of Nickel-Phosphine Complexes from Ni(II) Sources (e.g., NiBr2(PPh3)2)

An alternative pathway to nickel(0)-phosphine-olefin complexes involves the reduction of stable, commercially available Ni(II)-phosphine precursors, such as dichlorobis(triphenylphosphine)nickel(II) (NiCl2(PPh3)2) or its dibromo analogue (NiBr2(PPh3)2). caltech.edursc.orgcore.ac.uk These square-planar d8 complexes are typically paramagnetic and serve as convenient starting materials. caltech.eduresearchgate.netresearchgate.net

The reduction of these Ni(II) species to the active Ni(0) catalyst can be accomplished using various reducing agents. rsc.org In the context of catalytic reactions, this reduction often occurs in situ. For example, in cross-coupling reactions, organometallic reagents (like Grignards) or reducing metals (like zinc) can effect the reduction. nih.gov Electrochemical methods have also been developed for the reduction of Ni(II)-phosphine complexes to their Ni(0) counterparts. researchgate.netnih.gov The presence of an olefin during or after the reduction can lead to the formation of the desired Ni(0)-phosphine-olefin complex. However, the in-situ generation from Ni(II) sources can sometimes lead to less defined catalytic species compared to using a preformed Ni(0) complex. rsc.org

Advanced Structural Elucidation Techniques

The definitive characterization of the structure and bonding in nickel complexes like Ni(PPh3)2(4-tBustb) relies on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing these complexes in solution. ³¹P NMR spectroscopy is particularly informative for phosphine-containing complexes, as the chemical shift (δ) and coupling constants (J) provide insights into the oxidation state of the nickel, the coordination number, and the nature of the other ligands bound to the metal. ubc.canih.gov For Ni(0)-phosphine complexes, ³¹P NMR chemical shifts are typically found in a characteristic range. nih.gov ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands, such as the 4-tBustb and PPh3 moieties.

Other techniques such as Infrared (IR) spectroscopy can identify characteristic vibrational modes of the ligands, and UV-visible spectroscopy can provide information about the electronic structure of the complex. researchgate.netresearchgate.net For paramagnetic Ni(II) precursors, magnetic susceptibility measurements are used to determine the number of unpaired electrons. researchgate.netresearchgate.net Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data, providing insights into electronic structure, bonding, and reaction mechanisms. mdpi.comsciepub.com

Table 2: Compound Names

Abbreviation/Systematic Name Full Compound Name
Ni(PPh3)2(4-tBustb) Bis(triphenylphosphine)(trans-4-tert-butylstilbene)nickel(0)
Ni(acac)2 Nickel(II) acetylacetonate
AlEt3 Triethylaluminum
Ni(4-tBustb)3 Tris(trans-4-tert-butylstilbene)nickel(0)
NiBr2(PPh3)2 Dibromobis(triphenylphosphine)nickel(II)
PPh3 Triphenylphosphine
4-tBustb trans-4-tert-butylstilbene
Ni(COD)2 Bis(1,5-cyclooctadiene)nickel(0)
Ni(t-CDT) (trans,trans,trans-1,5,9-cyclododecatriene)nickel(0)
DIBAL-H Diisobutylaluminium hydride

| NiCl2(PPh3)2 | Dichlorobis(triphenylphosphine)nickel(II) |

Single-Crystal X-ray Diffraction Analysis of Nickel-Olefin and Nickel-Phosphine Adducts

Although a single-crystal X-ray structure for Ni(PPh3)2(4-tBustb) is not available in the literature, its molecular geometry can be reliably inferred from the structural analysis of closely related nickel(0)-phosphine and nickel(0)-olefin complexes. Three-coordinate Ni(0) complexes of the type (L)2Ni(olefin) or (L)3Ni typically adopt a trigonal planar geometry to minimize steric repulsion between the bulky ligands. cdnsciencepub.comacs.org

In the hypothetical structure of Ni(PPh3)2(4-tBustb), the nickel center would be coordinated to the two phosphorus atoms of the triphenylphosphine ligands and the double bond of the 4-tBustb ligand. The coordination sphere is expected to be trigonal planar. The C=C bond of the stilbene ligand would be oriented in the plane of the NiP2 unit.

Structural data from analogous, crystallographically characterized complexes provide insight into the expected bond parameters for Ni(PPh3)2(4-tBustb). For instance, the Ni-P bond lengths in Ni(PPh3)3 are in the range of 2.139(1) to 2.156(1) Å. cdnsciencepub.com In trans-chloro(phenyl)bis(triphenylphosphane)nickel(II), a Ni(II) complex, the Ni-P bond lengths are slightly longer, around 2.198 to 2.219 Å. acs.orgresearchgate.net For Ni(0) complexes, a similar range is expected. The coordination of the olefin to the Ni(0) center involves π-backbonding from the metal's d-orbitals into the π* orbital of the olefin, leading to an elongation of the C=C bond compared to the free olefin. In (t-Bubpy)Ni(stb)Br, a Ni(I) complex, the stilbene C=C bond length is 1.439(9) Å, which is significantly longer than a typical uncoordinated C=C double bond. chemrxiv.org A similar elongation is anticipated for the 4-tBustb ligand in the target Ni(0) complex.

ParameterRelated ComplexValue (Å)Reference
Ni-P Bond Length Ni(PPh3)32.139 - 2.156 cdnsciencepub.com
(PCy3)2Ni(η2-Anthracene)2.184(2), 2.190(2) nsf.gov
trans-[NiCl(Ph)(PPh3)2]~2.20 acs.orgresearchgate.net
Ni-C (olefin) Bond Length (t-Bubpy)Ni(stb)Br1.920(5), 1.950(7) chemrxiv.org
C=C (coordinated olefin) Bond Length (t-Bubpy)Ni(stb)Br1.439(9) chemrxiv.org
P-Ni-P Angle Ni(PPh3)3~120° cdnsciencepub.com

This table presents representative structural data from related nickel complexes to infer the probable structure of Ni(PPh3)2(4-tBustb).

Spectroscopic Characterization (e.g., NMR, EPR) of Nickel Complexes and Intermediates

Spectroscopic methods are crucial for identifying and characterizing transient nickel complexes like Ni(PPh3)2(4-tBustb) in solution.

NMR Spectroscopy: As a d¹⁰ metal complex, Ni(PPh3)2(4-tBustb) is diamagnetic and should therefore be observable by NMR spectroscopy, yielding sharp signals.

³¹P NMR: The ³¹P{¹H} NMR spectrum is expected to show a single resonance for the two equivalent triphenylphosphine ligands. In related square planar Ni(II) complexes of the type (PR3)2Ni(aryl)X, this signal appears as a singlet. acs.org For the Ni(0) complex Ni(CO)2(PPh3)2, the signal is also a singlet. tci-thaijo.org The chemical shift would be indicative of the electron density at the nickel center and the coordination environment.

¹H NMR: The ¹H NMR spectrum would display characteristic resonances for the aromatic protons of the triphenylphosphine ligands and the protons of the 4-tBustb ligand, including the vinyl protons and the signals for the tert-butyl group. Upon coordination to the nickel center, shifts in the vinyl and aromatic proton signals of the 4-tBustb ligand are expected due to the effects of π-backbonding. In studies of paramagnetic Ni(I) phosphine complexes, ¹H NMR signals can be very broad, with phenyl protons of PPh3 appearing at distinctive chemical shifts (e.g., δ 9–11 for meta/para and δ 4–6 for ortho protons). researchgate.net However, for the diamagnetic Ni(0) species, sharp signals are anticipated.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting paramagnetic species, such as those with unpaired electrons.

The Ni(0) complex, with its d¹⁰ electronic configuration, has no unpaired electrons and is therefore EPR-silent .

However, in catalytic reactions involving Ni(0) precursors, the formation of paramagnetic Ni(I) (d⁹) intermediates is common. chemrxiv.orgnih.gov These species can be formed through comproportionation or oxidative addition pathways. EPR spectroscopy is essential for detecting these off-cycle or on-cycle intermediates. For example, monomeric Ni(I) complexes like (t-Bubpy)Ni(stb)Br exhibit characteristic rhombic signals in their EPR spectra. chemrxiv.orgnsf.gov The g-values and hyperfine coupling to ligand nuclei (like ³¹P) provide detailed information about the electronic structure and coordination environment of these paramagnetic nickel centers. chemrxiv.orgnsf.gov

TechniqueExpected Signature for Ni(PPh3)2(4-tBustb)Notes from Related ComplexesReference
³¹P NMR Single sharp resonanceSinglets observed for various (PPh3)2Ni complexes. acs.orgtci-thaijo.org
¹H NMR Sharp signals for PPh3, vinyl, and t-Bu protonsSignals are sharp for diamagnetic Ni(0). Paramagnetic Ni(I) species show very broad signals at characteristic shifts. researchgate.net
EPR EPR-silentParamagnetic Ni(I) intermediates, often formed in solution, give characteristic EPR signals (e.g., rhombic signals with gavg ~2.2). chemrxiv.orgnsf.govnih.gov

This table summarizes the expected spectroscopic properties of Ni(PPh3)2(4-tBustb) based on data from analogous compounds.

Ligand Steric and Electronic Effects on Complex Stability and Reactivity Profile

The stability and reactivity of the Ni(PPh3)2(4-tBustb) complex are governed by a delicate balance of steric and electronic effects imparted by its triphenylphosphine and 4-tert-butylstilbene ligands.

Steric Effects: Both ligand types contribute significantly to the steric environment around the nickel center.

4-tert-butylstilbene (4-tBustb): The presence of the bulky tert-butyl groups at the para positions of the stilbene's phenyl rings is a key feature. This steric hindrance is credited with the remarkable air and thermal stability of the Ni(4-tBustb)3 precursor complex. acs.org The bulky groups effectively create a protective pocket around the Ni(0) center, shielding it from oxidative degradation. acs.org In the Ni(PPh3)2(4-tBustb) adduct, this steric bulk would influence the accessibility of the metal center to incoming substrates.

Triphenylphosphine (PPh3): PPh3 is also a sterically demanding ligand. Its steric profile is often quantified by the Tolman cone angle, a measure of the solid angle occupied by the ligand at the metal center. While not as bulky as tri(cyclohexyl)phosphine (PCy3), PPh3 has a substantial cone angle (145°). mdpi.comucla.edu The presence of two PPh3 ligands, in addition to the bulky 4-tBustb, would create a sterically congested nickel complex. This crowding can promote ligand dissociation, which is often a prerequisite for catalytic turnover, but excessive steric hindrance can also inhibit substrate coordination entirely.

Electronic Effects: The electronic properties of the ligands are critical for the stability of the Ni(0) center and its subsequent reactivity.

Triphenylphosphine (PPh3): As a ligand, PPh3 is a strong σ-donor and a moderate π-acceptor. The σ-donation from the phosphorus lone pair increases the electron density on the nickel atom, which stabilizes the metal in its zero-valent state. This electron-donating ability is quantified by the Tolman Electronic Parameter (TEP), which for PPh3 is 2068.9 cm⁻¹. mdpi.com

4-tert-butylstilbene (4-tBustb): Olefins like stilbene act primarily as π-acceptor ligands. They accept electron density from the filled d-orbitals of the electron-rich Ni(0) center into their own empty π* antibonding orbitals. This process, known as π-backbonding, strengthens the Ni-olefin bond and is crucial for the stability of Ni(0)-olefin complexes. The para-tert-butyl groups on the stilbene are weakly electron-donating, which slightly increases the energy of the π* orbital compared to unsubstituted stilbene. This can subtly influence the extent of π-backbonding and the lability of the olefin ligand. The superior performance of Ni(4-tBustb)3 as a precatalyst compared to analogs with electron-withdrawing groups (like Ni(4-CF3stb)3) in certain reactions highlights the importance of these electronic effects on ligand lability and catalyst activation. acs.org

Catalytic Applications of Nickel Complexes Incorporating Olefin and Phosphine Ligands

Carbon-Carbon (C-C) Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling of Aryl Halides

No specific data is available for the use of “Ni(PPh3)2(4-tBustb)” in Suzuki-Miyaura cross-coupling reactions.

Kumada-Corriu Cross-Coupling

No specific data is available for the use of “Ni(PPh3)2(4-tBustb)” in Kumada-Corriu cross-coupling reactions.

Negishi Cross-Coupling, including Alkyl-Alkyl Examples

No specific data is available for the use of “Ni(PPh3)2(4-tBustb)” in Negishi cross-coupling reactions.

Heck Reactions

No specific data is available for the use of “Ni(PPh3)2(4-tBustb)” in Heck reactions.

α-Arylation of Carbonyl Compounds

No specific data is available for the use of “Ni(PPh3)2(4-tBustb)” in the α-arylation of carbonyl compounds.

Carbon-Heteroatom (C-X) Bond Forming Reactions

No specific data is available for the use of “Ni(PPh3)2(4-tBustb)” in carbon-heteroatom bond-forming reactions.

Buchwald-Hartwig Amination (C-N Bond Formation) with Various Amines and Substrates

The Ni(0) complex Ni(4-tBustb)3, a tris-stilbene nickel(0) derivative, has emerged as a superior precatalyst in various transformations, including the Buchwald-Hartwig amination. acs.org This complex provides faster kinetic profiles compared to other Ni(0) sources. acs.org

Notably, Ni(4-tBustb)3 has been demonstrated as a competent catalyst for thermal C-N bond formation between heteroaryl bromides and various nitrogen-based nucleophiles, even in the absence of external ligands, light sources, or photocatalysts. nih.govchemrxiv.org This "naked nickel" catalysis highlights the intrinsic reactivity of the nickel center. nih.gov The protocol is effective for aminating various heteroaryls that contain Lewis-basic heteroatoms with a range of primary and secondary amines. nih.govchemrxiv.org

In a model reaction, the coupling of 3-bromopyridine (B30812) with piperidine (B6355638) proceeded efficiently at 60 °C in the presence of Ni(4-tBustb)3 (10 mol%), Zn (20 mol%), and DABCO, yielding the aminated product in 76% isolated yield. nih.gov The robustness of the precatalyst is underscored by the fact that its reactivity remained consistent even after six months of storage in a freezer under air. nih.gov

While ligand-free conditions are effective, the system's performance can be modulated with ancillary ligands. In a screening for secondary amine arylation using 4-bromobenzonitrile (B114466) and pyrrolidine, the combination of Ni(4-tBustb)3 with the ligand DPPF resulted in a 25% solution yield. nih.gov However, other catalyst/ligand combinations proved more effective under the tested conditions, indicating that ligand choice is crucial for optimizing specific transformations. nih.gov

Table 1: Examples of "Naked Nickel"-Catalyzed Amination of Heteroaryl Bromides using Ni(4-tBustb)3

Aryl Bromide Amine Product Yield (%)
3-Bromopyridine Piperidine 3-(Piperidin-1-yl)pyridine 76 nih.gov
3-Bromopyridine Piperidine 3-(Piperidin-1-yl)pyridine 70 (at 40°C) nih.gov
2-Bromothiophene Morpholine 4-(Thiophen-2-yl)morpholine 84 nih.gov
2-Bromo-5-methylthiophene Morpholine 4-(5-Methylthiophen-2-yl)morpholine 81 nih.gov

C-S, C-O, and C-Se Bond Formations

Nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-heteroatom bonds. While general classes of nickel-phosphine complexes are known to be effective for C-S, C-O, and C-Se bond formations, specific applications involving the Ni(4-tBustb)3 precatalyst have been detailed for C-S bond formation. acs.orgchemrxiv.org

In particular, the nickel-catalyzed C-S cross-coupling of sterically hindered aryl triflates with alkyl thiols has been achieved using Ni(4-tBu-stilbene)3 as the precatalyst in preliminary screening experiments. chemrxiv.org These experiments indicated that oxidative addition to the Ni(0) center occurred, though further optimization with other catalyst systems like Ni(cod)2/DPEphos was pursued for broader substrate scopes. chemrxiv.org The initial findings pave the way for developing more specialized catalytic systems based on this stable Ni(0) source for challenging C-S coupling reactions. chemrxiv.org

Detailed research findings on the specific use of Ni(PPh3)2(4-tBustb) for C-O and C-Se bond formations are not extensively covered in the provided search results.

Monoarylation of Ammonia (B1221849) and Ammonia Surrogates

The monoarylation of ammonia is a fundamentally important but challenging transformation. While nickel catalysis has been successfully applied to this reaction, for instance using a JosiPhos/[Ni(cod)2] catalyst system, specific data regarding the use of Ni(PPh3)2(4-tBustb) or its precatalyst Ni(4-tBustb)3 for this purpose is not available in the provided search results. researchgate.net

Annulation and Cyclization Reactions

Asymmetric (3+2) Annulations of Propargylic Carbonates

A significant application of the Ni(4-tBustb)3 precatalyst is in the field of asymmetric synthesis. dicp.ac.cnresearchgate.netnih.gov Research has demonstrated that a chiral Ni(0) complex, generated in situ from the bench-stable Ni(4-tBustb)3 and a commercially available chiral bisphosphine ligand, can efficiently catalyze the asymmetric (3+2) annulation of propargylic carbonates with vinylogous donors. dicp.ac.cnnih.gov

This method allows for the construction of complex molecular frameworks, such as spirocyclic architectures incorporating a 4-methylene-3,4-dihydro-2H-pyrrole motif, with high levels of chemo-, regio-, diastereo-, and enantioselectivity. dicp.ac.cnresearchgate.net The reaction proceeds through a tandem substitution process involving consecutive aza-vinylogous activations. dicp.ac.cnnih.gov The Ni(0) catalytic system has shown superior efficacy compared to palladium catalysis for these transformations. dicp.ac.cn The scope of the reaction is broad, accommodating various substitution patterns on both the propargylic carbonate and the nucleophile partner. dicp.ac.cn

Table 2: Asymmetric (3+2) Annulation using Ni(4-tBustb)3 and Chiral Ligands

Propargylic Carbonate (1) Ketimine (2) Ligand Product Yield (%) ee (%)
1a (R=Ph) 2a (N-PMB) L4 3a 85 92 dicp.ac.cn
1a (R=Ph) 2b (N-Bn) L4 3b 75 94 dicp.ac.cn
1a (R=Ph) 2c (N-allyl) L4 3c 78 95 dicp.ac.cn
1p (R=n-Bu) 2a (N-PMB) L3 3p 65 99 dicp.ac.cn

Reductive Diene Cyclization

The Ni(4-tBustb)3 complex also serves as an effective precatalyst in the reductive coupling of aldehydes and electron-deficient 1,3-dienes. acs.org This reaction avoids the need to handle the highly air-sensitive Ni(cod)2. acs.org The use of electron-deficient dienes, such as methyl sorbate, leads to efficient reactions under the catalysis of Ni(tBu-stb)3. acs.org This transformation represents a valuable method for constructing homoallylic alcohol derivatives. acs.org While nickel catalysis in diene cyclizations can operate through various mechanisms, including Ni(I)/Ni(III) cycles, the use of stable Ni(0) precatalysts like Ni(4-tBustb)3 simplifies the practical execution of these reactions. acs.orgnih.gov

Other Catalytic Transformations

The stability and high reactivity of Ni(4-tBustb)3 make it a versatile Ni(0) source for a variety of other catalytic transformations, often outperforming other precursors. acs.orgresearchgate.net

Alkyl-Alkyl Cross-Coupling: Ni(4-tBustb)3 has been shown to be effective in the Kambe coupling between alkyl bromides and alkyl Grignard reagents, a reaction where other Ni(0) sources like Ni(4-CF3stb)3 were unstable or ineffective. acs.org

Amide Activation: In C-N bond activation protocols developed by Garg, the use of Ni(4-tBustb)3 allowed for reactions to proceed under milder conditions (100 °C) compared to other stilbene-based nickel catalysts that required forcing conditions (130 °C). acs.org

Phosphinidene (B88843) Transfer: Ni(4-tBustb)3 catalyzes the transfer of phosphinidene groups from a synthon like tri-tert-butylphosphatetrahedrane to various olefins, including styrene (B11656) and ethylene (B1197577). nsf.gov This reaction produces the corresponding phosphiranes in good yields and demonstrates the ability of the nickel complex to facilitate group transfer reactions. nsf.gov

Suzuki-Miyaura Coupling: While many Ni(0) complexes are used for Suzuki-Miyaura couplings, Ni(4-tBustb)3 has been identified as a particularly robust and long-term stable precatalyst suitable for such transformations. researchgate.netresearchgate.net

Phosphinidene Transfer to Olefins

Nickel-catalyzed phosphinidene transfer represents a potent method for the synthesis of phosphiranes, three-membered rings containing a phosphorus atom. These reactions are valuable for the creation of organophosphorus compounds. Research has demonstrated that nickel complexes can facilitate the transfer of a phosphinidene group to various olefins.

In a notable example, the nickel-catalyzed phosphinidene transfer to styrene, ethylene, neohexene, and 1,3-cyclohexadiene (B119728) has been reported to yield the corresponding phosphiranes in moderate to good yields (51-64%). nsf.govresearchgate.net The reaction is believed to proceed through the intermediacy of a nickel phosphinidene species. nsf.govresearchgate.net While these transformations have been successfully carried out using Ni(COD)2, the air- and temperature-stable Ni(0) source, Ni(4-tBustb)3, has also been shown to be a competent catalyst for this transformation, achieving 55% conversion in the phosphiranation of styrene. nsf.gov The use of Ni(4-tBustb)3 offers a practical advantage over the air-sensitive Ni(COD)2. nsf.gov The active catalytic species in these reactions, especially when phosphine (B1218219) ligands are present or formed, are proposed to be nickel-phosphine complexes that mediate the transfer.

Olefin Oligomerization (e.g., Shell Higher Olefin Process, SHOP)

The Shell Higher Olefin Process (SHOP) is a large-scale industrial process for the oligomerization of ethylene to produce linear alpha-olefins, which are important precursors for detergents and polymers. This process relies on nickel catalysts. The development of air-stable and efficient nickel precatalysts is of high interest for such applications.

The 16-electron Ni(0)-stilbene complex, Ni(4-tBustb)3, has been identified as a highly effective precatalyst for the oligomerization of ethylene, mimicking the performance of the industrially common but air-sensitive Ni(COD)2. max-planck-innovation.com In the presence of appropriate ligands, Ni(4-tBustb)3 successfully promotes the formation of a mixture of α-olefins with high efficiency, even without the need for isolating the precatalyst. max-planck-innovation.comresearchgate.net This highlights the potential of this robust nickel source to be integrated into industrially relevant processes like SHOP. The active catalyst is formed in situ through the displacement of the stilbene (B7821643) ligands by phosphine ligands, which are crucial for controlling the selectivity and activity of the oligomerization process.

Isomerization of Nitriles

The isomerization of nitriles is another key industrial transformation catalyzed by nickel complexes. A prominent example is the isomerization of 2-methyl-3-butenenitrile (B95465) (2M3BN) to 3-pentenenitrile (B94367) (3PN), a critical step in the production of adiponitrile, which is a precursor to Nylon-6,6. max-planck-innovation.comuu.nl

The air-stable Ni(0) precatalyst, Ni(4-tBustb)3, has demonstrated excellent performance in this isomerization, achieving a level of reactivity comparable to that of Ni(COD)2. max-planck-innovation.com The reaction is typically catalyzed by a nickel center coordinated to bidentate phosphorus ligands. uu.nl The use of the robust Ni(4-tBustb)3 as a precatalyst simplifies the handling and setup of the catalytic system, offering a practical alternative to the traditionally used Ni(COD)2. max-planck-innovation.com The in situ generation of the active phosphine-ligated nickel catalyst from the stable olefin complex is a key advantage.

Comparative Catalytic Efficacy and Scope with Other Nickel Sources (e.g., Ni(COD)2, NiCl(o-tolyl)(TMEDA))

The utility of a nickel precatalyst is often benchmarked against established sources like Ni(COD)2 and air-stable Ni(II) precatalysts such as NiCl(o-tolyl)(TMEDA). The complex Ni(4-tBustb)3, the direct precursor to species like Ni(PPh3)2(4-tBustb), has been extensively compared to these standards.

Comparison with Ni(COD)2:

Ni(COD)2 is a highly versatile and widely used Ni(0) source due to the lability of its cyclooctadiene (COD) ligands, which allows for easy formation of the active catalyst with a wide range of other ligands. researchgate.netacs.org However, its high sensitivity to air and thermal instability are significant practical drawbacks. max-planck-innovation.comresearchgate.net

In contrast, Ni(4-tBustb)3 is a long-term air-, bench-, and temperature-stable Ni(0) complex. max-planck-innovation.comacs.org It can be stored in the air for about a month without significant decomposition. max-planck-innovation.com Despite its stability, it exhibits catalytic reactivity that is often comparable or even superior to Ni(COD)2 in various transformations. For instance, in alkyl-alkyl cross-coupling reactions where Ni(4-CF3stb)3 (a related complex) was inactive, Ni(4-tBustb)3 performed at the same level as Ni(COD)2, affording high yields. acs.org Similarly, in Buchwald-Hartwig aminations, Ni(4-tBustb)3 shows faster kinetic profiles than its more electron-deficient analogue and performs efficiently at temperatures where the analogue is sluggish. acs.org The robustness and comparable reactivity of Ni(4-tBustb)3 make it a superior alternative to Ni(COD)2 for many applications. acs.org

Interactive Data Table: Performance Comparison of Ni(4-tBustb)3 and Ni(COD)2 in Selected Reactions

ReactionCatalystConditionsYieldReference
Alkyl-Alkyl Cross-CouplingNi(4-tBustb)3Dienes as ligands>95% acs.org
Alkyl-Alkyl Cross-CouplingNi(COD)2Dienes as ligands>95% acs.org
Buchwald-Hartwig AminationNi(4-tBustb)3100 °CHigh Conversion acs.org
Buchwald-Hartwig AminationNi(COD)2100 °CEfficient acs.org
Isomerization of 2M3BN to 3PNNi(4-tBustb)3-Comparable to Ni(COD)2 max-planck-innovation.com
Olefin Oligomerization (SHOP)Ni(4-tBustb)3-High Efficiency max-planck-innovation.com

Comparison with NiCl(o-tolyl)(TMEDA):

NiCl(o-tolyl)(TMEDA) is an air-stable, crystalline Ni(II) precatalyst that is effective in a wide array of cross-coupling reactions. nih.govacs.org Its stability and modularity, arising from the lability of the TMEDA ligand, make it a highly practical nickel source. nih.gov Unlike Ni(0) sources, Ni(II) precatalysts require in situ reduction to generate the active Ni(0) species, which can sometimes introduce complexity. researchgate.net

Both Ni(4-tBustb)3 and NiCl(o-tolyl)(TMEDA) offer the significant advantage of being air-stable, thus eliminating the need for handling in a glovebox. max-planck-innovation.comacs.org Ni(4-tBustb)3 is a direct source of Ni(0), which can be advantageous in reactions where the reduction of a Ni(II) species is problematic or inefficient. The choice between these stable precatalysts often depends on the specific reaction, the ligands used, and the reaction mechanism. Ni(4-tBustb)3 has been highlighted as an exemplary member of a new generation of stable Ni(0) precursors that rival the versatility of Ni(COD)2 while offering superior practicality. acs.orgresearchgate.net

Mechanistic Investigations of Nickel Catalyzed Reactions

Redox Pathways in Nickel Catalysis

Nickel catalysts are distinguished by their ability to access multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III), which allows for diverse redox pathways. The specific pathway often depends on the nature of the ligands, substrates, and reaction conditions.

Ni(0)/Ni(II) Catalytic Cycles

The classical and most common pathway in nickel catalysis is the Ni(0)/Ni(II) cycle. nih.gov This cycle is typically initiated by the oxidative addition of a substrate to a Ni(0) complex. For a complex like Ni(PPh3)2(4-tBustb), which is a Ni(0) species, the cycle would commence with the dissociation of the labile olefin ligand, 4-tBustb, to generate a coordinatively unsaturated and highly reactive Ni(0) species, likely Ni(PPh3)2. This dissociation is facilitated by the weaker bonding of the olefin compared to the phosphine (B1218219) ligands.

The resulting Ni(PPh3)2 fragment can then undergo oxidative addition with an organic halide (R-X), forming a Ni(II) intermediate, (PPh3)2Ni(R)(X). uio.no Following a transmetalation step with a suitable nucleophile (M-R'), a diorganonickel(II) species, (PPh3)2Ni(R)(R'), is formed. The cycle is completed by reductive elimination of the coupled product (R-R'), regenerating the Ni(0) catalyst which can then re-enter the catalytic cycle. acs.org The use of stable Ni(0)-olefin precatalysts, such as Ni(4-tBustb)3, has been shown to be effective in initiating such cycles. acs.org

Table 1: Illustrative Ni(0)/Ni(II) Catalytic Cycle Steps

Step General Transformation Example Intermediate with PPh3 Ligands
1. Ligand Dissociation L2Ni(olefin) -> L2Ni + olefin (PPh3)2Ni(4-tBustb) -> (PPh3)2Ni + 4-tBustb
2. Oxidative Addition L2Ni + R-X -> L2Ni(R)(X) (PPh3)2Ni + Ar-Br -> (PPh3)2Ni(Ar)(Br)
3. Transmetalation L2Ni(R)(X) + M-R' -> L2Ni(R)(R') + M-X (PPh3)2Ni(Ar)(Br) + R'-B(OH)2 -> (PPh3)2Ni(Ar)(R')

Ni(I)/Ni(III) Catalytic Cycles and Associated Radical Mechanisms

Increasingly, nickel-catalyzed reactions are understood to proceed through odd-electron pathways involving Ni(I) and Ni(III) intermediates. nih.govchemrxiv.org These pathways are particularly relevant when dealing with N-donor ligands but can also be accessed with phosphine ligands under certain conditions. nih.gov Ni(I) species can be formed in situ through the comproportionation of Ni(0) and Ni(II) complexes or by single-electron reduction of Ni(II) precursors. uio.no For instance, a reaction between Ni(0)(PPh3)2 and a Ni(II) halide could generate a Ni(I) species like Ni(I)(PPh3)2X. acs.org

A Ni(I)/Ni(III) cycle often begins with the oxidative addition of a substrate to a Ni(I) complex, forming a Ni(III) intermediate. chemrxiv.org This step is a one-electron process. The subsequent steps can involve radical mechanisms. For example, the activation of alkyl halides by a Ni(I) complex can proceed via halogen-atom abstraction to generate an alkyl radical and a Ni(II) species. acs.orgresearchgate.net Alternatively, a two-electron oxidative addition to Ni(I) can directly form a Ni(III) species. nih.gov Reductive elimination from the Ni(III) center then forges the desired bond and regenerates a Ni(I) catalyst. chemrxiv.org The involvement of radical intermediates, often initiated by Ni(I), is a key feature that distinguishes nickel's reactivity from that of palladium. nih.gov

Elementary Steps in Catalytic Cycles

Oxidative Addition: Concerted vs. Stepwise Mechanisms

Oxidative addition is a fundamental step in many catalytic cycles. With Ni(0) complexes, this can occur through either a concerted or a stepwise radical pathway. The operative mechanism is highly dependent on the substrate and the electronic properties of the nickel complex. nih.gov

In a concerted mechanism, the C-X bond of the substrate adds across the metal center in a single step, typically forming a cis-dihaloalkylnickel(II) complex which may then isomerize. This pathway is common for aryl halides.

Conversely, a stepwise mechanism often involves single-electron transfer (SET) from the electron-rich Ni(0) center to the substrate, forming a radical anion of the substrate, which then fragments to produce an organic radical and a halide anion. The organic radical can then combine with a Ni(I) species. Reactions of Ni(PPh3)4 with alkyl halides have been shown to proceed through such radical processes, involving the formation of alkyl radicals and Ni(I) intermediates. acs.orgresearchgate.net The choice between these pathways can be influenced by the ligand environment; strongly electron-donating ligands can favor the SET pathway.

Table 2: Factors Influencing Oxidative Addition Mechanism

Factor Influence on Mechanism
Substrate Aryl halides often favor concerted pathways; alkyl halides are more prone to radical pathways. nih.govacs.org
Ligand Electronics Strongly electron-donating ligands on Ni(0) increase its nucleophilicity and can favor SET.

| Solvent | Polar solvents can stabilize charged intermediates in a stepwise process. |

Reductive Elimination: Factors Influencing Efficiency

Reductive elimination is the product-forming step and is often the rate-determining step in a catalytic cycle. It involves the formation of a new bond between two ligands with a concurrent reduction of the metal center's oxidation state (e.g., Ni(II) to Ni(0) or Ni(III) to Ni(I)). The efficiency of this step is heavily influenced by the steric and electronic properties of the ancillary ligands.

For a complex like (PPh3)2Ni(R)(R'), steric bulk on the phosphine ligands can promote reductive elimination by relieving steric strain in the transition state. nih.gov Electron-withdrawing ligands can also accelerate this step by stabilizing the more electron-rich, lower-valent metal center in the product. Conversely, the coordination of π-acceptor ligands, such as olefins, has been shown to induce rapid reductive elimination from dialkylnickel(II) complexes, likely through the formation of a five-coordinate intermediate that facilitates the process. nih.gov

Table 3: Influence of Ligands on Reductive Elimination from Ni(II)

Ligand Type Effect on Reductive Elimination Rationale
Bulky Phosphines Accelerates Relieves steric crowding in the transition state. nih.gov
Electron-Withdrawing Ligands Accelerates Stabilizes the resulting lower-valent Ni(0) center.

Migratory Insertion Processes

Migratory insertion is a key C-C bond-forming step, particularly in reactions involving alkenes and alkynes. nih.gov In this process, an unsaturated ligand (like an olefin) inserts into a metal-ligand bond (e.g., Ni-H or Ni-Alkyl). For a complex derived from Ni(PPh3)2(4-tBustb), after oxidative addition to form an intermediate like (PPh3)2Ni(Ar)(X), an incoming olefin could coordinate and then insert into the Ni-Ar bond.

This process typically requires a vacant coordination site on the metal, which can be generated by ligand dissociation. The regioselectivity of the insertion is governed by both electronic and steric factors. rsc.org For instance, in the hydrofunctionalization of an alkene, the insertion into a Ni-H bond will determine the regiochemical outcome. The stereochemistry of migratory insertion is typically syn, meaning the metal and the migrating group add to the same face of the olefin. acs.org The reverse of migratory insertion is β-hydride elimination, a common decomposition pathway for alkyl-metal complexes that can compete with subsequent catalytic steps. nih.gov

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the specific chemical compound “Ni(PPh3)2(4-tBustb)”.

Searches for this compound have not yielded any specific data regarding its synthesis, characterization, or mechanistic behavior in catalytic reactions. The existing literature focuses on related, but distinct, nickel complexes. For instance, studies on the parent olefin complex, [Ni(4-tBustb)3], indicate that its reaction with triphenylphosphine (B44618) (PPh3) does not lead to the formation of a stable Ni(PPh3)2(4-tBustb) species. Instead, it results in the creation of other compounds, such as Ni(PPh3)4 or more complex nickel clusters.

Without any dedicated research on the title compound, generating an article that adheres to the requested detailed outline and the strict requirement of focusing solely on "Ni(PPh3)2(4-tBustb)" would be based on speculation rather than documented scientific findings. Therefore, to maintain scientific accuracy and adhere to the instructions, this request cannot be fulfilled.

Computational and Theoretical Studies in Nickel Catalysis

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

DFT calculations are crucial for mapping out the catalytic cycles of nickel-mediated transformations, identifying key intermediates, and determining the feasibility of proposed mechanistic pathways.

Research on various nickel systems demonstrates the power of DFT in distinguishing between competing reaction mechanisms. For instance, in Ni(I)-mediated alkyl halide activation, DFT calculations combined with kinetic studies helped to confirm a concerted halogen-atom-abstraction mechanism over alternatives like oxidative addition or electron transfer. researchgate.net Similarly, for the Suzuki-Miyaura cross-coupling, DFT has been instrumental in understanding how different ligands control the stereochemical outcome. nih.gov Calculations have shown that the stereoselectivity is determined during the oxidative addition step, which can proceed via two different transition states: an Sₙ2-type pathway leading to inversion or a concerted cyclic pathway leading to retention of stereochemistry. nih.gov

In the context of C-H borylation reactions, where Ni(4-tBustb)₃ has been explored as a precatalyst, DFT studies on related systems suggest a complex mechanism potentially involving a Ni(II)/Ni(IV) catalytic cycle. nih.gov These calculations help to map the free energy profile of the reaction, identifying steps like oxidative addition, C-H bond activation, and reductive elimination, and pinpointing the rate-determining step. nih.gov For a silyl-directed C-H borylation, the C-H activation step was calculated to be rate-limiting with a significant energy barrier. nih.gov

Exploration of Electronic Structure and Bonding in Nickel-Olefin-Phosphine Complexes

The electronic structure and nature of bonding between the nickel center and its ligands are fundamental to the catalyst's stability and reactivity. The stability of the 16-electron Ni(0) complex Ni(4-tBustb)₃ has been attributed to the unique properties of its trans-stilbene (B89595) derivative ligands. acs.org A structural analysis of a series of tris-stilbene Ni(0) complexes revealed that steric hindrance provided by substituents on the aryl groups plays a critical role in protecting the Ni(0) center from oxidation. acs.org

Computational studies on nickel-phosphine complexes, such as those involving triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃), shed light on the nature of the nickel-ligand bond. nih.gov For the PCy₃ ligand, the interaction with nickel is predominantly a σ-donation, which allows for significant flexibility in the ligand-nickel-substrate bond angle. nih.gov This flexibility is crucial for enabling a cyclic oxidative addition transition state that leads to stereoretention in certain cross-coupling reactions. nih.gov In contrast, for other ligands like N-heterocyclic carbenes (NHCs), the bonding involves not only σ-donation but also significant d-p back-donation from the nickel center to the ligand. This increased back-bonding imparts more rigidity to the nickel-ligand bond, making the distortion required for a cyclic transition state more difficult and favoring an alternative Sₙ2-type mechanism. nih.gov

Systematic characterization of various bench-stable Ni(0)-olefin complexes using Natural Bond Orbital (NBO) analysis provides further insights into bonding. chemrxiv.org These analyses help quantify the extent of π-back-donation from nickel's filled d-orbitals to the π* orbitals of the olefin ligands, a key factor influencing the stability and reactivity of the precatalyst. chemrxiv.org

Energetic Profiles and Transition States of Key Elementary Steps

For a nickel-catalyzed Heck-Matsuda reaction, DFT calculations identified two competing pathways: a closed-shell singlet Ni(0)/Ni(II) cycle and an open-shell doublet Ni(I)/Ni(III) cycle. chemrxiv.org Analysis of the kinetic energy profiles showed that the rate-determining state could shift depending on factors like the rotational flexibility of the olefin and the strength of the base used. chemrxiv.org

In a proposed Ni(II)/Ni(IV) cycle for a C-H borylation reaction, DFT calculations elucidated the energetics of each elementary step. nih.gov Key transition states (TS) were located and their structures analyzed. For example, the C-H activation was found to proceed through a transition state (TS6/7) with an activation barrier of 28.5 kcal/mol, which was identified as the rate-limiting step for the entire catalytic cycle. nih.gov The subsequent reductive elimination to form the C-B bond was found to have a much lower barrier of only 5.7 kcal/mol relative to its preceding intermediate. nih.gov

Table 1: Calculated Energetics for Key Steps in a Ni-Catalyzed C-H Borylation nih.gov Note: This data is for a related Ni-PMe₃ system, not Ni(PPh₃)₂(4-tBustb).

Elementary Step Intermediate/Transition State Relative Free Energy (kcal/mol) Activation Barrier (ΔG‡, kcal/mol)
C-H Activation TS6/7 - 28.5
HBpin Dissociation TS7/8 - 4.5
Reductive Elimination TS10/11 - 5.7

Computational Prediction of Reactivity and Stereoselectivity

Computational models are increasingly used not only to explain observed results but also to predict the outcomes of reactions and guide the design of new, improved catalysts. rsc.org By creating computational libraries of ligands and correlating their calculated features with experimental observations, researchers can develop predictive models. nih.gov

For example, in Ni-catalyzed cross-electrophile couplings, a combination of molecular parameterization and statistical modeling was used to design improved bipyridine ligands. nih.gov This in silico design process led to the synthesis of new ligands that demonstrated a five-fold increase in selectivity for the desired product over side reactions. nih.gov

The prediction of stereoselectivity is another area where computation has proven powerful. As mentioned earlier, DFT calculations successfully explained the ligand-controlled stereodivergence in Suzuki-Miyaura couplings. nih.gov The model correctly predicted that the flexible bond angle of the Ni-PCy₃ moiety favors a retention pathway, while the rigid Ni-SIMes bond favors an inversion pathway. nih.gov Such predictive power is invaluable for designing catalysts that can deliver a specific stereoisomer of a product.

Furthermore, computational studies on (SCS)Ni(II) pincer complexes predicted them to be promising catalysts for CO₂ hydrogenation, with calculated free energy barriers ranging from 22.2 to 25.5 kcal/mol. mdpi.com The calculations also revealed a metal-ligand cooperative mechanism and suggested that ligands with electron-donating groups would lead to lower reaction barriers. mdpi.com

Emerging Directions and Future Challenges in Nickel Olefin Phosphine Catalysis

Design and Synthesis of Next-Generation Highly Robust and Active Nickel Precatalysts

A significant challenge in nickel catalysis has been the reliance on Ni(0) sources, such as Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)), which are notoriously air- and temperature-sensitive, expensive, and require storage under stringent inert conditions. princeton.eduacs.org These limitations have spurred the development of well-defined, air-stable Ni(II) and Ni(0) precatalysts that offer greater practicality and modularity. princeton.educhemrxiv.org

A key strategy in designing robust Ni(0) precatalysts involves the use of sterically demanding and electronically matched olefin ligands. A prime example is the development of tris(stilbene)nickel(0) complexes. acs.org Through a systematic evaluation of stilbene (B7821643) ligands with different substituents, researchers identified that significant steric hindrance at the para position of the stilbene aryl groups plays a crucial role in shielding the Ni(0) center from oxidation and degradation. acs.org This rational design approach led to the synthesis of Ni(4-tBustb)₃ , a 16-electron Ni(0) complex featuring three 4-tert-butylstilbene ligands. acs.org This complex demonstrates remarkable stability, capable of being stored on the benchtop at room temperature for extended periods without decomposition, a stark contrast to the sensitive nature of Ni(cod)₂. acs.org

The synthesis of such precatalysts often involves the reduction of a Ni(II) salt in the presence of the desired olefin ligand. The resulting Ni(0)-olefin complexes, like Ni(4-tBustb)₃, serve as excellent precursors. In a catalytic cycle, the relatively labile olefin ligands can be readily displaced by stronger donor ligands, such as phosphines, to generate the active catalytic species in situ. chemrxiv.orgincatt.nl For instance, the reaction of Ni(4-tBustb)₃ with two equivalents of triphenylphosphine (B44618) (PPh₃) would be expected to form the active species Ni(PPh₃)₂(4-tBustb) , which can then enter the catalytic cycle. This modularity allows for the rapid screening of a wide variety of phosphine (B1218219) ligands for a given transformation without the need to synthesize a unique pre-ligated complex for each one. princeton.edu

The table below compares the properties of the traditional Ni(cod)₂ precatalyst with the next-generation Ni(4-tBustb)₃.

FeatureNi(cod)₂Ni(4-tBustb)₃
Electron Count 18-electron16-electron
Air Stability Highly sensitive; requires inert atmosphere princeton.eduBench-stable for long periods acs.org
Thermal Stability Decomposes above 0°C; requires cold storage acs.orgStable at room temperature acs.org
Modularity High; COD ligands are labile chemrxiv.orgHigh; stilbene ligands are labile acs.org
Catalytic Activity Benchmark for many Ni(0) reactions princeton.eduPerforms at the same level or better than Ni(cod)₂ acs.org

Expanding the Substrate Scope and Enabling Novel Bond Formations

The development of robust nickel precatalysts, combined with a deeper understanding of phosphine ligand effects, has significantly broadened the scope of nickel-catalyzed reactions. ucla.edumit.edu Nickel catalysis now enables the use of previously challenging substrates and facilitates novel bond formations that are difficult to achieve with other transition metals. ucla.edu

One major area of expansion is in cross-coupling reactions that utilize abundant and relatively inert C-O bonds, such as those in acetals, as electrophilic partners. ucla.edu For example, nickel catalysts supported by specific phosphine ligands have been shown to effectively couple acetals with boronic acids to form valuable benzylic ethers, a transformation that failed with many existing ligands for both nickel and palladium. ucla.edu

Furthermore, nickel-phosphine systems have been instrumental in developing new methods for forming carbon-phosphorus (C-P) bonds, which are crucial for synthesizing organophosphorus compounds, including the phosphine ligands themselves. nih.govnih.gov A novel nickel-catalyzed cross-coupling of Umpolung carbonyls with phosphine chlorides has been reported to create C(sp³)–P(III) bonds, providing access to a range of alkylphosphines. nih.gov This demonstrates the versatility of nickel in forging unconventional bonds.

The diversification of the coupling partners has also been a key objective. Research has demonstrated the ability of nickel catalysts to couple a wide range of π-components beyond traditional alkynes, including allenes and alkenes, with various aldehydes and electrophiles. mit.edu The choice of phosphine ligand is often critical in these transformations, controlling selectivity and efficiency. For example, in the decarbonylative coupling of thioesters, the selection of phosphine ligands in conjunction with a palladium catalyst showed excellent functional group tolerance and broad substrate scope. researchgate.net Similar principles apply in nickel catalysis, where the ligand dictates the reaction outcome. researchgate.net The combination of nickel catalysts with secondary phosphine oxides has also enabled site-selective alkene isomerization and remote hydrophosphination, showcasing the power of this approach to achieve transformations at positions far from the initial point of reactivity. chemrxiv.org

Development of Sustainable and Environmentally Benign Nickel Catalytic Systems

The push towards more sustainable chemical synthesis provides a strong impetus for the development of nickel-based catalytic systems. Nickel's high earth abundance and low cost make it an attractive and more sustainable alternative to precious metals like palladium, rhodium, and iridium. princeton.edumdpi.com

The creation of highly robust and efficient catalysts like Ni(4-tBustb)₃ contributes to green chemistry principles in several ways:

Operational Simplicity: Air-stable precatalysts eliminate the need for strictly controlled inert-atmosphere gloveboxes for handling, simplifying experimental setups and reducing energy consumption. acs.orgincatt.nl

Atom Economy: Highly active catalysts can be used at lower loadings, reducing waste. Furthermore, nickel catalysis enables reactions with high atom economy, such as the hydrophosphination of alkynes, which involves the direct addition of a P-H bond across a triple bond. nih.gov

Benign Solvents and Conditions: Research efforts are focused on developing nickel catalytic systems that operate under mild conditions and in more environmentally friendly solvents. rsc.org For instance, nickel-catalyzed cross-coupling reactions have been successfully performed in green solvents like ethanol. rsc.org

Reduced Waste: The stability of the precatalyst prevents decomposition, which would otherwise lead to the waste of the metal and ligands. The development of recoverable and reusable nickel catalysts, such as those immobilized on magnetic nanoparticles, further enhances the environmental credentials of these systems. rsc.org

Leveraging Advanced Mechanistic Understanding for Rational Catalyst Optimization

Advances in mechanistic studies, combining computational modeling and sophisticated experimental techniques, are transforming the field from trial-and-error discovery to rational catalyst design. princeton.eduibs.re.kr Understanding the intricate details of the catalytic cycle—including ligand exchange, oxidative addition, reductive elimination, and potential off-cycle deactivation pathways—is crucial for optimizing catalyst performance. uio.no

For nickel-phosphine systems, key areas of mechanistic investigation include:

Structure-Reactivity Relationships (SRRs): By systematically studying classes of ligands, such as the widely used Buchwald-type phosphines, researchers can build models that correlate ligand properties (e.g., steric bulk, electronic character) with catalytic outcomes. researchgate.netescholarship.org Data-driven analysis has revealed that classic descriptors like cone angle and percent buried volume are not always interchangeable and that remote steric hindrance can be a key factor for success in nickel catalysis. ucla.eduresearchgate.net

Identifying and Minimizing Off-Cycle Species: Nickel catalysis is known for its complex redox behavior, with Ni(0), Ni(I), Ni(II), and even Ni(III) and Ni(IV) species potentially participating in the catalytic cycle or in deactivation pathways. researchgate.netchemrxiv.org Mechanistic studies have identified that the formation of stable Ni(I) species can be a major deactivation pathway in some cross-coupling reactions. uio.no Understanding how ligand structure and reaction conditions influence the formation of these off-cycle species allows for the design of catalysts that are more robust and efficient. uio.no

Probing Reaction Intermediates: Advanced spectroscopic techniques, such as time-resolved X-ray absorption spectroscopy, allow for the direct observation of transient intermediates in the catalytic cycle. researchgate.net This provides invaluable, direct evidence of the structures and lifetimes of key species, confirming or challenging proposed mechanisms. For example, such studies have observed the formation of distorted tetrahedral Ni(I) intermediates in certain catalytic systems. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping potential energy surfaces of catalytic reactions. nih.govibs.re.kr They can be used to calculate the energy barriers for key steps like reductive elimination, rationalize regioselectivity, and predict the effect of ligand modifications on catalyst activity, guiding the experimental design of improved catalysts. researchgate.netnih.gov

By integrating these advanced mechanistic insights, chemists can move beyond simply mimicking successful palladium-based ligand scaffolds and begin to design new classes of phosphines and olefin co-ligands tailored specifically for the unique electronic properties and reactivity of nickel. ucla.eduucla.edu This rational, mechanism-driven approach is key to overcoming the remaining challenges and unlocking the full potential of nickel-olefin-phosphine catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.